molecular formula C5H6BrN3 B13010657 6-Bromo-5-methylpyridazin-4-amine

6-Bromo-5-methylpyridazin-4-amine

Cat. No.: B13010657
M. Wt: 188.03 g/mol
InChI Key: VGWMCYYXKLIZHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-Bromo-5-methylpyridazin-4-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes halogenation, amination, and coupling reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki-Miyaura reactions.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridazin-4-amine is primarily based on its ability to interact with various molecular targets. It can inhibit specific enzymes or receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

6-bromo-5-methylpyridazin-4-amine

InChI

InChI=1S/C5H6BrN3/c1-3-4(7)2-8-9-5(3)6/h2H,1H3,(H2,7,9)

InChI Key

VGWMCYYXKLIZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1N)Br

Origin of Product

United States

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